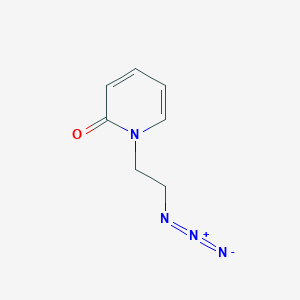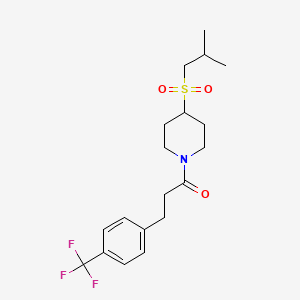
1-(2-Azidoethyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” involves a series of chemical reactions. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used for the synthesis of azidoethyl-containing molecules . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .Molecular Structure Analysis
The molecular structure of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” is complex. The ChemSpider database provides some information about the molecular formula and mass of similar compounds .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are diverse. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used for the synthesis of azidoethyl-containing molecules . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are complex. The ChemSpider database provides some information about the physical and chemical properties of similar compounds .科学的研究の応用
Photocatalytic Hydrogen Production
1,4-Dihydropyridines, like 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one, have been used in photocatalytic processes. Zhang et al. (2004) explored the photocatalytic oxidation of 1,4-dihydropyridines to pyridines, yielding hydrogen in a homogeneous solution with significant catalytic turnover (Zhang et al., 2004).
Synthesis of Medicinal Compounds
The synthesis of various drug molecules and natural products, including alkaloids, has leveraged 1,4-dihydropyridine intermediates. Sharma and Singh (2017) highlighted the significant biological properties of dihydropyridines in pharmaceutical research (Sharma & Singh, 2017).
Domino Electrocyclization Reactions
Dienones can undergo reactions involving electrocyclization and azide-capture, leading to the synthesis of dihydropyridones. Song, Rostami, and West (2007) demonstrated this process using simple 1,4-dien-3-ones, which provided insights into the chemical behavior of dihydropyridines (Song, Rostami, & West, 2007).
Calcium Channel Studies
Dihydropyridines have been identified as crucial in the study of calcium channels. Regulla et al. (1991) used azidopine and nitrendipine, both dihydropyridines, to identify the binding site of calcium channels in rabbit skeletal muscle, demonstrating the value of these compounds in physiological research (Regulla et al., 1991).
Fluorescent Probing
Xue et al. (2021) developed a fluorescent probe based on 1,4-dihydropyridines for detecting CN-, illustrating the potential of dihydropyridines in creating sensitive and selective probes for chemical analysis (Xue et al., 2021).
Multicomponent Synthesis
The synthesis of 1,4-dihydropyridines through multicomponent reactions offers a method for creating structurally diverse compounds. Wan and Liu (2012) reviewed the synthesis of 1,4-dihydropyridines, emphasizing their importance in the discovery of new lead compounds and drugs (Wan & Liu, 2012).
Safety and Hazards
The safety data sheet for a similar compound, Methoxypolyethylene glycol azide, indicates that it is a combustible liquid, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects .
将来の方向性
The future directions for the research and application of “1-(2-Azidoethyl)-1,2-dihydropyridin-2-one” are promising. For instance, the one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence provides a facile access to novel natural-like polycyclic ring systems . Additionally, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, gives rise to particles with a diameter of up to one micrometer .
作用機序
Target of Action
Azide groups are known to be reactive and can interact with a variety of biological targets .
Mode of Action
The mode of action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one involves the azide group. Azides are known to undergo a variety of chemical transformations, including oxidation to aldehydes . This transformation is catalyzed by engineered variants of the hemoprotein myoglobin . The reaction proceeds through heme-catalyzed decomposition of the organic azide, followed by alpha hydrogen deprotonation to generate an aldimine. Upon hydrolysis, the aldehyde product is released .
Biochemical Pathways
The conversion of azides to aldehydes can potentially impact various biochemical pathways, given the wide range of biological activities associated with aldehydes .
Pharmacokinetics
The azide group’s reactivity and the compound’s potential transformation into an aldehyde could influence its bioavailability .
Result of Action
The transformation of azides to aldehydes could potentially lead to various biological effects, depending on the specific aldehyde produced and its interactions with cellular components .
Action Environment
The action of 1-(2-Azidoethyl)-1,2-dihydropyridin-2-one can be influenced by various environmental factors. For instance, the efficiency of the azide to aldehyde transformation can be affected by the presence of specific catalysts, such as engineered variants of myoglobin . Additionally, factors such as pH, temperature, and the presence of other reactive species could potentially influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
1-(2-azidoethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-10-9-4-6-11-5-2-1-3-7(11)12/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAXQXOOBWUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Synthesis of 4-[[2-(5-chloro-2-fluoro-phenyl)-5-isopropyl-4-pyridyl]amino]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]pyridine-3-carboxamide](/img/structure/B2762056.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2762058.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B2762062.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-(2,4-dichlorophenoxy)acetamide hydrochloride](/img/structure/B2762064.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2762067.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B2762069.png)
![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2762071.png)
![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2762073.png)
![N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2762074.png)
![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)

